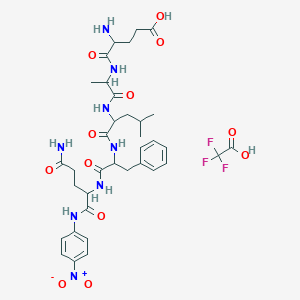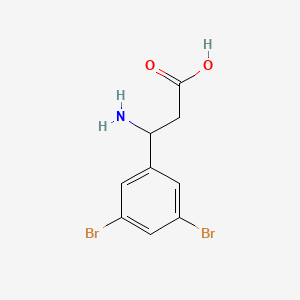
Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a bromophenyl group, a methoxy group, and a carboxylate ester group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Esterification: The carboxylate ester group can be formed through an esterification reaction involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include oxides or hydroxylated derivatives.
Reduction: Products include reduced forms of the original compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the methoxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-(4-chlorophenyl)-5-methoxypyrazole-3-carboxylate
- Methyl 1-(4-fluorophenyl)-5-methoxypyrazole-3-carboxylate
- Methyl 1-(4-methylphenyl)-5-methoxypyrazole-3-carboxylate
Uniqueness
Methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to distinct biological activities and applications in various fields.
Propriétés
Formule moléculaire |
C12H11BrN2O3 |
|---|---|
Poids moléculaire |
311.13 g/mol |
Nom IUPAC |
methyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11BrN2O3/c1-17-11-7-10(12(16)18-2)14-15(11)9-5-3-8(13)4-6-9/h3-7H,1-2H3 |
Clé InChI |
MFSKKYVJEYXRMW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NN1C2=CC=C(C=C2)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)

![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)
![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)
![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)




![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)

![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)
